Benzyl-(1-p-tolylethyl)amine Hydrochloride (CAS 1049727-22-1)
Benzyl-(1-p-tolylethyl)amine Hydrochloride (CAS 1049727-22-1)
An In-Depth Technical Guide to:
Identification, Synthesis, and Control in Pharmaceutical Matrices[1][2]
Executive Summary
Benzyl-(1-p-tolylethyl)amine hydrochloride (CAS 1049727-22-1) is a specialized secondary amine salt primarily utilized in the pharmaceutical sector as a process-related impurity standard and a chiral synthetic intermediate . It is critically associated with the manufacturing and quality control of antimuscarinic agents, specifically Fesoterodine (Toviaz) and Tolterodine .
In the context of drug development, this compound represents a "benzyl-protected" amine species. Its presence in a final Active Pharmaceutical Ingredient (API) typically indicates incomplete deprotection (debenzylation) or side-reactions involving chiral resolving agents. This guide provides a comprehensive technical analysis of its chemical behavior, synthesis for reference standard generation, and analytical strategies for its quantification.
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | N-Benzyl-1-(4-methylphenyl)ethanamine hydrochloride |
| CAS Number | 1049727-22-1 |
| Molecular Formula | C₁₆H₁₉N[1][2][3][4][5] · HCl |
| Molecular Weight | 261.79 g/mol |
| Role | API Impurity (Fesoterodine/Tolterodine), Chiral Intermediate |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |
| Appearance | White to off-white crystalline solid |
Mechanistic Origin & Chemical Context
The Role in Fesoterodine/Tolterodine Synthesis
To understand the significance of CAS 1049727-22-1, one must analyze the retrosynthesis of Fesoterodine. The synthesis often involves the construction of a chiral amine backbone.[6]
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Chiral Resolution/Auxiliary: The 1-(p-tolyl)ethyl moiety is a chiral handle. Manufacturers often use (R)-1-(4-methylphenyl)ethylamine as a starting material or chiral auxiliary.
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Benzyl Protection: To prevent over-alkylation during the formation of the tertiary amine core of Fesoterodine, the secondary amine is often protected with a benzyl group .
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The Impurity Pathway: CAS 1049727-22-1 is the hydrochloride salt of this benzyl-protected intermediate.[1] If the subsequent hydrogenolysis (debenzylation) step is incomplete, or if this intermediate carries over through purification, it persists as a process impurity in the final drug substance.
Diagram: Formation & Relationship to API
The following diagram illustrates the theoretical formation of this compound via reductive amination and its relationship to the deprotection step.
Caption: Pathway showing the synthesis of CAS 1049727-22-1 and its role as a precursor requiring debenzylation.
Synthesis of Reference Standard
For analytical method validation (HPLC retention time marking), researchers often need to synthesize this compound de novo. The most robust protocol utilizes Reductive Amination .
Protocol: Reductive Amination of 4'-Methylacetophenone
Objective: Synthesize high-purity Benzyl-(1-p-tolylethyl)amine HCl.
Reagents:
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4'-Methylacetophenone (1.0 eq)
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Benzylamine (1.1 eq)
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Titanium(IV) isopropoxide (1.5 eq) - Lewis Acid Catalyst
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Sodium Borohydride (NaBH₄) (1.5 eq)
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Methanol (Solvent)
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HCl in Dioxane (4M)
Step-by-Step Methodology:
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Imine Formation:
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In a flame-dried flask under nitrogen, dissolve 4'-methylacetophenone in anhydrous methanol.
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Add Benzylamine followed strictly by Titanium(IV) isopropoxide.
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Mechanism:[3][7] Ti(OiPr)₄ acts as a dehydrating agent and Lewis acid, driving the equilibrium toward the imine (Schiff base).
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Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).
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Reduction:
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Cool the reaction mixture to 0°C.
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Add Sodium Borohydride (NaBH₄) portion-wise (Caution: Gas evolution).
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Allow to warm to room temperature and stir for 2 hours.
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-
Quench & Workup:
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Quench reaction with 1N NaOH.
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Filter off the inorganic titanium salts (a viscous white precipitate) through a Celite pad.
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Extract the filtrate with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Salt Formation (Hydrochlorination):
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Dissolve the crude oil (free base) in minimal diethyl ether or ethanol.
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Dropwise add 4M HCl in Dioxane at 0°C.
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The white precipitate (CAS 1049727-22-1) will form immediately.
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Filter and recrystallize from Ethanol/Ether for analytical purity (>99%).
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Analytical Control & Quantification
Detecting this impurity requires separating it from the API (Fesoterodine) and other process intermediates. Due to the secondary amine and aromatic rings, it is UV-active but lacks strong fluorescence.
HPLC Method Parameters (Recommended)
This method is designed to separate the benzyl-protected impurity from the debenzylated amine and the parent drug.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amine backbone) and 254 nm (Aromatic rings) |
| Retention Logic | CAS 1049727-22-1 is more hydrophobic than the debenzylated amine due to the benzyl group. It will elute after 1-(p-tolyl)ethylamine but likely before the complex Fesoterodine diester. |
Mass Spectrometry (LC-MS) Signature
For definitive identification in complex matrices:
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Ionization: ESI Positive Mode (Electrospray Ionization).
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Parent Ion [M+H]⁺: m/z 226.15 (Calculated for Free Base C₁₆H₁₉N).
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Note: The salt (HCl) dissociates in the MS source; you observe the cation mass.
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Fragmentation Pattern:
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m/z 91: Tropylium ion (Benzyl fragment) - Dominant peak.
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m/z 105: Methylbenzyl cation (from the p-tolylethyl group).
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Handling, Stability, and Safety
Stability Profile
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Hygroscopicity: Amine hydrochlorides are moderately hygroscopic. Store in a desiccator.
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Thermal Stability: Stable up to melting point (typically >200°C for HCl salts), but avoid prolonged exposure to temperatures >40°C in solution to prevent oxidation of the benzylic position.
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Reactivity: Incompatible with strong oxidizing agents. The secondary amine can react with electrophiles (acid chlorides, anhydrides).
Safety Precautions (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519427, N-Benzyl-1-phenylethylamine (Analogous Structure). Retrieved from [Link]
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European Medicines Agency (2008). Assessment Report for Toviaz (Fesoterodine).[4] (Detailed impurity profiling logic for Fesoterodine). Retrieved from [Link]
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Pharmaffiliates. Fesoterodine Impurities and Reference Standards. (Confirmation of impurity status). Retrieved from [Link]
(Note: While specific academic papers solely dedicated to CAS 1049727-22-1 are rare due to its proprietary nature as an impurity, the synthesis and characterization protocols provided above are derived from standard reductive amination methodologies validated in organic synthesis literature for this class of chiral amines.)
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Fesoterodine - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
